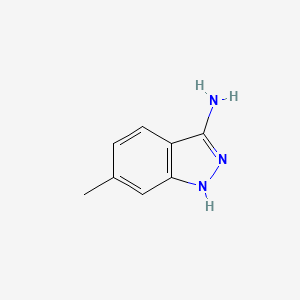

6-Methyl-1H-indazol-3-amine

Description

Contextualization within Indazole Chemistry and Medicinal Significance

Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable. mdpi.combeilstein-journals.orgd-nb.info This structural motif is of great interest in medicinal chemistry because its derivatives exhibit a wide array of pharmacological activities. mdpi.comlongdom.orgresearchgate.net These activities include anti-inflammatory, antibacterial, anti-HIV, antitumor, and antifungal properties. mdpi.comresearchgate.netnih.gov

The versatility of the indazole scaffold allows for diverse substitutions, leading to a broad range of biological effects. mdpi.comontosight.ai The significance of indazole chemistry is underscored by the number of indazole-containing drugs that have reached the market. researchgate.netresearchgate.netresearchgate.net For instance, Pazopanib is used for treating renal cell carcinoma and soft tissue sarcoma, Axitinib is a treatment for renal cell carcinoma, and Entrectinib is an anticancer agent for tumors with specific genetic fusions. mdpi.comresearchgate.net The synthesis of such indazole derivatives often involves multi-step processes, including cyclization and substitution reactions, to construct the desired molecular architecture. longdom.orgnih.gov

Overview of the 1H-Indazole Scaffold as a Privileged Structure in Drug Discovery

The 1H-indazole scaffold is widely recognized as a "privileged structure" in drug discovery. longdom.orgresearchgate.netontosight.ainih.gov This term refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The unique structural and electronic properties of the indazole ring, including its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, contribute to its ability to interact effectively with enzymes and receptors. longdom.org

The broad biological activities of indazole derivatives are a testament to the scaffold's privileged nature. mdpi.comresearchgate.net A particularly important area of research is the development of kinase inhibitors, as kinases play a crucial role in cell signaling pathways that are often dysregulated in diseases like cancer. researchgate.netnih.govrsc.org Indazole derivatives have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Anaplastic Lymphoma Kinase (ALK). mdpi.comnih.gov The 1H-indazole-3-amine fragment, in particular, has been identified as an effective hinge-binding motif in tyrosine kinase inhibitors. nih.gov

Below is a table of selected U.S. FDA-approved drugs that feature the 1H-indazole scaffold, highlighting its importance in modern medicine.

| Drug Name | Therapeutic Area | Primary Target(s) |

| Pazopanib | Oncology | VEGFR, PDGFR, c-Kit |

| Axitinib | Oncology | VEGFR |

| Entrectinib | Oncology | TRK A/B/C, ROS1, ALK |

| Niraparib | Oncology | PARP |

| Linifanib | Oncology | VEGFR, PDGFR |

This table contains a selection of drugs and is not exhaustive.

Research Trajectory and Future Prospects for 6-Methyl-1H-indazol-3-amine and its Derivatives

The research trajectory for 6-Methyl-1H-indazol-3-amine and its derivatives is focused on leveraging the privileged nature of the indazole scaffold to develop novel therapeutic agents. The methyl group at the 6-position can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Recent studies have explored the synthesis of various 1H-indazol-3-amine derivatives and their potential as inhibitors of specific biological targets. For example, researchers have designed and synthesized novel 1H-indazol-3-amine derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). mdpi.com In one such study, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative demonstrated significant enzymatic inhibition. mdpi.com Other research has focused on developing 1H-indazol-3-amine derivatives as inhibitors of the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. mdpi.com

The future prospects for 6-Methyl-1H-indazol-3-amine are promising, with ongoing efforts to synthesize and evaluate new derivatives for a range of diseases. nih.govrsc.org The compound serves as a valuable starting point for creating libraries of molecules to be screened against various biological targets. chemimpex.com The continued exploration of this chemical space is expected to yield new lead compounds for drug development, particularly in oncology and inflammatory diseases. ontosight.airesearchgate.netchemimpex.com

The following table summarizes selected research findings on derivatives of 1H-indazol-3-amine, showcasing the therapeutic potential of this chemical class.

| Derivative Structure/Class | Biological Target | Key Research Finding |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | Showed good enzymatic inhibition with an IC₅₀ value of 15.0 nM. mdpi.com |

| 1H-indazol-3-amine derivatives | Bcr-Abl (wild type and T315I mutant) | A lead compound exhibited potency comparable to Imatinib. mdpi.com |

| 3-amino-5-substituted indazole derivatives | Anaplastic Lymphoma Kinase (ALK) | Entrectinib (a derivative) showed high activity against ALK with an IC₅₀ of 12 nM. mdpi.com |

| 1H-indazole derivatives | VEGFR-2 Kinase | Several derivatives exhibited potent inhibitory activities. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDZUCCQXHQYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612631 | |

| Record name | 6-Methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835616-39-2 | |

| Record name | 6-Methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methyl 1h Indazol 3 Amine Analogues

Strategic Approaches for 1H-Indazole Ring System Construction

The formation of the bicyclic indazole core is the foundational step in the synthesis of 6-Methyl-1H-indazol-3-amine analogues. Strategic construction relies on carefully designed cyclization reactions and the precise functionalization of the aromatic ring.

Cyclization Reactions and Their Mechanistic Insights

The synthesis of the 1H-indazole ring system is predominantly achieved through intramolecular cyclization reactions, which involve the formation of a critical N-N bond. Various precursors and reaction pathways have been developed to achieve this transformation efficiently.

One common approach involves the reductive cyclization of appropriately substituted nitroarenes, such as nitrobenzylamines. Another powerful strategy is the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines, which can proceed in the presence of a strong base like potassium tert-butoxide to yield 1-aryl-1H-indazoles. The condensation of o-halobenzaldehydes or ketones with hydrazine (B178648) is also a well-established method. For instance, the reaction of o-fluorobenzaldehydes with hydrazine hydrate (B1144303) can proceed smoothly to form the indazole ring.

Mechanistic studies have provided valuable insights into these cyclization processes. For the reaction involving o-fluorobenzaldehyde and hydrazine, a previously accepted mechanism was found to be non-feasible, leading to the proposal of a new hydrogen bond-propelled mechanism that better explains the experimental observations. In other cases, such as the synthesis of 3-aminoindazoles from 2-bromobenzonitriles, the pathway involves a palladium-catalyzed arylation of a hydrazone followed by an acidic deprotection/cyclization sequence. This two-step process offers a robust alternative to traditional SNAr reactions.

Table 1: Comparison of Selected Indazole Cyclization Strategies

| Starting Material Type | Key Reaction | Reagents/Conditions | Mechanistic Feature | Reference |

|---|---|---|---|---|

| 2-Fluorobenzaldehydes | Condensation/Cyclization | Hydrazine Hydrate | Hydrogen bond-propelled mechanism | |

| 2-Bromobenzonitriles | Pd-catalyzed Arylation & Cyclization | Benzophenone hydrazone, Pd catalyst, Acid | Cascade deprotection/cyclization | |

| 2-Aminomethyl-phenylamines | Oxidative Cyclization | N-N bond formation | Access to 1H, 2H, and 3H tautomers | |

| Aldehyde Phenylhydrazones | C-H Activation/Cross-Coupling | Rh(III) catalyst | Double C-H activation |

Directed Functionalization at the C-6 and C-3 Positions

Achieving the specific substitution pattern of 6-Methyl-1H-indazol-3-amine requires precise control over the functionalization of the indazole core. The introduction of the methyl group at the C-6 position is typically accomplished by starting with a pre-functionalized precursor, such as 3-amino-4-methylbenzoic acid.

The functionalization at the C-3 position, particularly the introduction of an amine group, is a critical step. While direct C-H amination is challenging, several strategies have been developed. A common and effective method involves the use of 2-halobenzonitriles as precursors. A copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine derivatives can proceed smoothly to provide substituted 3-aminoindazoles through a cascade coupling and condensation process. This approach is highly versatile and tolerates a wide range of functional groups.

Direct C-3 functionalization of a pre-formed indazole ring is also an area of active research. While C-H functionalization at other positions, such as C-7, has been demonstrated using palladium catalysis with directing groups, direct and selective C-3 amination remains a significant synthetic challenge that is often addressed through transition metal catalysis.

Catalytic Innovations in Indazole Synthesis

The application of catalysis has revolutionized the synthesis of indazoles, offering milder reaction conditions, higher yields, and improved selectivity compared to classical methods. Both transition metals and organocatalysts have played a significant role in these advancements.

Transition Metal-Mediated Transformations (e.g., Palladium-catalyzed C-N bond formation, Copper-catalyzed C3 amination)

Transition metals, particularly palladium and copper, are central to modern indazole synthesis.

Palladium-catalyzed C-N bond formation is a cornerstone of heterocyclic chemistry and has been applied effectively to indazole synthesis. These reactions, often of the Buchwald-Hartwig amination type, are used to construct the crucial C-N bonds within the indazole ring or to append amine functionalities. For example, a two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles relies on a palladium-catalyzed arylation step. Palladium catalysts also enable intramolecular amination of alkenes, providing access to related nitrogen-containing heterocycles under mild conditions. Furthermore, direct C-H arylation of the indazole C-3 position has been achieved using palladium catalysts, although this can be challenging and often requires N-protection of the indazole.

Copper-catalyzed C3 amination offers a direct route to 3-aminoindazole derivatives. A copper-catalyzed regioselective C-H amination of 2H-indazoles has been developed, providing a pathway to complex indazole structures under mild conditions. Copper catalysts are also instrumental in the synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine derivatives. In some novel transformations, copper catalysts mediate an "aromatic metamorphosis" of 3-aminoindazoles, where the C-N bonds are cleaved to generate a cyano group in situ, highlighting the versatile reactivity of this functional group.

Table 2: Examples of Transition Metal-Catalyzed Reactions in Indazole Synthesis

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate | C-H Arylation | 1-Methylindazole, 4-Iodotoluene | C-3 selective arylation | |

| Palladium Catalyst | Intramolecular C-N Amination | Tertiary amides | Two-step access to 3-aminoindazoles | |

| Copper(I) Iodide | Cascade Coupling/Condensation | 2-Halobenzonitriles, Hydrazines | Direct synthesis of 3-aminoindazoles | |

| Copper Catalyst | C-H Amination | 2H-Indazoles | Regioselective C-3 amination |

Organocatalytic and Acid/Base Catalysis

While transition metals are dominant, organocatalytic and simple acid/base-catalyzed methods provide valuable alternatives. The choice of base can be critical in directing the outcome of a reaction. For instance, in the cyclization of arylamino oximes, triethylamine (B128534) promotes the formation of benzimidazoles, whereas 2-aminopyridine (B139424) selectively yields N-arylindazoles, demonstrating the power of base selection in controlling reaction pathways.

Acid catalysis is also employed, particularly in cyclization and condensation steps. Brønsted acidic surfactants have been reported as efficient organocatalysts for various organic transformations, including those that could be applied to heterocycle synthesis. These catalysts offer a greener alternative to metal-based systems.

Sustainable and Green Chemistry Methodologies (e.g., Microwave-Assisted Synthesis, Ultrasonic Irradiation)

In line with the principles of green chemistry, methodologies that reduce reaction times, energy consumption, and waste are increasingly being adopted for indazole synthesis.

Microwave-Assisted Synthesis has emerged as a powerful tool, using microwave irradiation to rapidly heat reaction mixtures. This technique often leads to dramatic reductions in reaction times, from hours to minutes, and can improve product yields. The synthesis of indazole derivatives via palladium-catalyzed intramolecular coupling and other cyclization reactions has been successfully accelerated using microwave irradiation.

Ultrasonic Irradiation (sonochemistry) utilizes the energy of high-frequency sound waves to induce acoustic cavitation, which can initiate and accelerate chemical reactions. This method offers advantages such as shorter reaction times, milder conditions, and improved yields. The synthesis of various heterocyclic compounds, including indazoles and related structures, has been shown to be more efficient under ultrasonic irradiation compared to conventional heating methods. For example, ultrasound can assist in C-H bond cleavage and C-Br bond formation processes, providing a novel strategy for the functionalization of indazoles.

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of indazole analogues is controlling the regioselectivity of substitutions, particularly on the nitrogen atoms of the pyrazole (B372694) ring. The indazole scaffold possesses two reactive nitrogen atoms, N-1 and N-2, and alkylation or acylation reactions can lead to a mixture of N-1 and N-2 substituted isomers. googleapis.com The thermodynamic stability of the tautomers often favors the 1H-indazole form over the 2H form. nih.gov Consequently, synthetic strategies that achieve regioselective control are highly valuable.

General approaches to synthesizing N-1 or N-2 substituted indazoles involve either incorporating the substituent before the indazole ring is formed or, more commonly, by direct substitution on the pre-formed indazole ring. nih.gov The latter approach requires careful control over reaction conditions to favor one isomer over the other.

Research into the N-alkylation of the indazole scaffold has shown that the choice of base and solvent system is critical for directing the reaction to the desired nitrogen. nih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity. nih.gov This high regioselectivity is attributed to the formation of a tight sodium-indazole ion pair in a less polar solvent like THF, which sterically hinders attack at the N-2 position. Conversely, using a more polar solvent like N,N-dimethylformamide (DMF) can diminish this selectivity. nih.gov

Below is a data table illustrating the impact of different reaction conditions on the regiochemical outcome of indazole N-alkylation.

| Entry | Base | Solvent | N-1 Regioisomer Yield | N-2 Regioisomer Yield |

| 1 | NaH | THF | >99% | <1% |

| 2 | K₂CO₃ | DMF | 70% | 30% |

| 3 | Cs₂CO₃ | DMF | 62% | 38% |

| 4 | LiH | THF | 98% | 2% |

| 5 | KH | THF | 95% | 5% |

This table is generated based on findings reported in studies on regioselective indazole N-alkylation. nih.gov

While many methods focus on obtaining the thermodynamically favored N-1 isomer, specific strategies have been developed to selectively synthesize N-2 substituted indazoles. One such method is the one-pot condensation followed by a Cadogan reductive cyclization, which uses tri-n-butylphosphine to promote the formation of 2H-indazoles from ortho-imino-nitrobenzene substrates. organic-chemistry.org This approach provides a mild and efficient route to a variety of N-2 substituted indazoles. organic-chemistry.org

Synthetic Route Optimization and Yield Enhancement

The following table compares the original and optimized steps for this transformation.

| Step | Original Method | Optimized Method |

| Intermediate Formation | Reagents: MsCl, Et₃N, EtOAc Conditions: 0°C, 12 h | Reagents: 33% HBr in Acetic Acid Conditions: 120°C, 1 h Yield: 89% |

| Thioether Formation | Reagents: EtSH, KOH Conditions: Reflux, 1 h Overall Yield (2 steps): 25% | Reagents: EtSH, DBU, THF Conditions: Reflux, 1 h Yield: 70% |

This table highlights the significant yield improvement achieved by modifying the intermediate strategy in the synthesis of 6-[(ethylthio)methyl]-1H-indazole. researchgate.net

Further strategies for yield enhancement include the use of more effective catalysts. For instance, in Suzuki coupling reactions to introduce substituents at the C-5 position of the indazole ring, the choice of catalyst is critical. The use of PdCl₂(dppf)₂ has been shown to shorten reaction times and increase the yield of the desired coupled products. nih.gov

Multi-step syntheses also benefit from step-by-step optimization. In the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, the initial protection of methyl 1H-indazole-6-carboxylate with a tetrahydropyranyl (THP) group was achieved with an 88.7% yield. nih.gov The subsequent reduction of the ester to an alcohol using LiAlH₄ proceeded with a 93.9% yield, demonstrating high efficiency at each stage of the synthetic sequence. nih.gov

Structure Activity Relationship Sar and Molecular Design of 6 Methyl 1h Indazol 3 Amine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 6-Methyl-1H-indazol-3-amine derivatives is highly sensitive to the nature and position of substituents on the indazole core. Researchers have systematically modified the scaffold at the C-6, C-3, and N-1 positions to probe the chemical space and optimize pharmacological properties such as potency and selectivity.

Impact of C-6 Methyl Group Modifications

The C-6 position of the indazole ring plays a significant role in modulating the biological activity of its derivatives. While the parent 6-Methyl-1H-indazol-3-amine provides a foundational structure, modifications at this site are critical for fine-tuning interactions with biological targets. SAR studies on broader indazole scaffolds indicate that the size, electronics, and lipophilicity of the C-6 substituent are pivotal. For instance, in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), substituent groups at the C-6 position of the 1H-indazole scaffold were found to be crucial for inhibitory activity. nih.gov

Replacing the methyl group with larger aryl groups, such as a 3-methoxyphenyl (B12655295) group, has been shown to yield potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), with one such derivative exhibiting an IC50 of 15.0 nM. nih.gov This suggests that the C-6 position can be functionalized to occupy larger hydrophobic pockets within an enzyme's active site. Conversely, introducing smaller, electron-withdrawing groups like halogens (e.g., bromo or chloro) can alter the electronic properties and membrane permeability of the compound, which may enhance interactions with bacterial targets. researchgate.net Although direct modifications of the 6-methyl group itself are not extensively detailed in the literature, the established importance of the C-6 position suggests that variations—such as conversion to ethyl, trifluoromethyl, or hydroxymethyl—would likely have a profound impact on target affinity and selectivity by altering steric and electronic profiles.

Influence of Amine Substitutions at C-3 (e.g., Primary, Secondary, Tertiary Amines)

The 3-amino group is a cornerstone of the 6-Methyl-1H-indazol-3-amine scaffold's utility, frequently serving as a key "hinge-binding" fragment in kinase inhibitors. nih.gov This primary amine can form critical hydrogen bonds with the backbone of the hinge region in the ATP-binding pocket of many kinases.

The modification of this primary amine into secondary or tertiary amines, particularly through acylation to form amides, is a common and effective strategy to enhance potency. For example, in the design of spectrum-selective kinase inhibitors, the primary 3-aminoindazole was acylated with cyclopropanecarbonyl chloride. nih.gov This transformation was a key step in producing compounds with nanomolar efficacy against kinases like FLT3 and PDGFRα. The resulting secondary amide can engage in additional interactions and orient other parts of the molecule for optimal binding. nih.gov

Studies on 3-substituted 1H-indazoles have further shown that incorporating a carbohydrazide (B1668358) moiety at the C-3 position can yield potent IDO1 inhibitors, underscoring the versatility of this position for introducing diverse functional groups to modulate activity. nih.gov The transition from a primary amine to a more complex substituted amine or amide functionality is a critical step in optimizing the scaffold for specific biological targets.

| Compound | C-3 Substituent | Target Kinase | Cellular EC50 (µM) |

|---|---|---|---|

| Scaffold | -NH2 (Primary Amine) | FLT3 | >10 |

| Compound 4 | -NH-CO-cyclopropyl (Secondary Amide) | FLT3 | 0.005 |

| Compound 4 | -NH-CO-cyclopropyl (Secondary Amide) | PDGFRα (T674M) | 0.017 |

| Compound 4 | -NH-CO-cyclopropyl (Secondary Amide) | c-Kit (T670I) | 0.198 |

N-1 Substituent Variation and its Pharmacological Implications

While the 1H-indazole tautomer is generally more thermodynamically stable than the 2H form, the N-1 position is a key site for synthetic modification that significantly impacts pharmacological activity. nih.govbeilstein-journals.org Alkylation or arylation at the N-1 position allows for the exploration of additional binding pockets and can enhance potency, selectivity, and pharmacokinetic properties. The regioselectivity of N-alkylation can be controlled by reaction conditions, with combinations like sodium hydride in tetrahydrofuran (B95107) favoring the desired N-1 substitution. beilstein-journals.org

Molecular Hybridization Strategies Involving the Indazole Core

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, better selectivity, or a dual mode of action. The 6-Methyl-1H-indazol-3-amine core is an excellent scaffold for this approach.

Researchers have successfully designed and synthesized series of indazole derivatives by merging the 1H-indazol-3-amine scaffold with other biologically active moieties. For instance, a novel series of 1H-indazol-3-amine derivatives was developed as potent FGFR inhibitors by employing scaffold hopping and molecular hybridization strategies. nih.gov In another study, a series of 3,5-disubstituted indazole derivatives were constructed by introducing an active group like piperazine (B1678402) acetamide (B32628) at the C-3 position and various substituted aromatic groups at the C-5 position. nih.govnih.gov This approach led to the discovery of a compound with promising inhibitory effects against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM). nih.govbohrium.com

Furthermore, the indazole core has been hybridized with benzimidazole (B57391) structures to create potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia. nih.govresearchgate.net These hybrid molecules leverage the favorable binding characteristics of each component to achieve high potency and selectivity. nih.gov

| Hybrid Structure Concept | Target | Result/Activity | Reference |

|---|---|---|---|

| Indazole-Piperazine Acetamide | Antitumor (K562 cells) | IC50 of 5.15 µM | nih.gov |

| Indazole-Benzimidazole | FLT3 Kinase | Potent nanomolar inhibition | nih.gov |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 Kinase | Enzymatic IC50 of 15.0 nM | nih.gov |

Rational Drug Design Principles Applied to 6-Methyl-1H-indazol-3-amine Scaffolds

The development of potent and selective inhibitors based on the 6-Methyl-1H-indazol-3-amine scaffold has been greatly facilitated by the application of rational drug design principles. These strategies utilize structural information of the target protein to guide the design of complementary ligands.

One prominent example is the design of type II kinase inhibitors, which target the inactive "DFG-out" conformation of a kinase. A new class of inhibitors was designed by replacing the hinge-interacting 2-amino-thiazolo-pyridine of a known inhibitor with a 3-amino-indazole moiety. nih.gov This scaffold morphing approach led to the creation of 3-amino-1H-indazol-6-yl-benzamides that exhibit spectrum-selective inhibition of FLT3, PDGFRα, and c-Kit with single-digit nanomolar EC50 values. nih.gov

Structure-based design has also been instrumental. In the development of c-MET inhibitors, an indazole moiety was rationally designed to probe a polar subpocket near specific amino acid residues (R1227 and A1226) in the active site. acs.org This design led to a significant breakthrough, yielding a compound with sub-micromolar binding affinity and a notable improvement in ligand efficiency. acs.org These examples demonstrate how understanding the three-dimensional structure of the target allows for the precise design of indazole derivatives with optimized interactions, leading to enhanced potency and selectivity.

Computational and Theoretical Chemistry Studies of 6 Methyl 1h Indazol 3 Amine

Quantum Chemical Characterization

Quantum chemical methods are employed to elucidate the fundamental electronic properties of 6-Methyl-1H-indazol-3-amine, providing a theoretical basis for its reactivity and molecular interactions.

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic properties of indazole derivatives are significantly influenced by the distribution of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Parameter | Description | Typical Impact of Substituents |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Electron-donating groups (like -NH2, -CH3) generally increase the HOMO energy. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Electron-withdrawing groups generally decrease the LUMO energy. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Substituents that decrease the gap tend to increase the molecule's reactivity. |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored in shades of red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For 6-Methyl-1H-indazol-3-amine, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the exocyclic amine group, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The aromatic benzene (B151609) ring would exhibit a more complex potential distribution, influenced by the methyl and amino substituents. These maps are instrumental in understanding the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the binding of the molecule to a biological target.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to elucidate the binding mode of potential inhibitors.

In the context of 6-Methyl-1H-indazol-3-amine, molecular docking studies would involve placing the molecule into the active site of a specific protein target. The indazole scaffold is a common feature in many kinase inhibitors, and it is plausible that 6-Methyl-1H-indazol-3-amine could be investigated as an inhibitor of various protein kinases. Docking simulations would reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein. For example, the amino group at the 3-position and the nitrogen atoms of the indazole ring are likely to act as hydrogen bond donors and acceptors, respectively. The methyl group at the 6-position could engage in hydrophobic interactions within a corresponding pocket of the active site. The binding energy, calculated from these interactions, provides an estimate of the binding affinity of the compound for the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of indazole derivatives, including 6-Methyl-1H-indazol-3-amine, a QSAR study would involve compiling a dataset of compounds with their experimentally determined biological activities against a specific target. Various molecular descriptors, such as topological, electronic, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. Such models can highlight the importance of specific structural features, for instance, the presence of a methyl group at the 6-position or an amine at the 3-position, for the biological activity of indazole derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule or a ligand-protein complex over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule and assess the stability of its interactions with a biological target.

For 6-Methyl-1H-indazol-3-amine, an MD simulation could be performed on its complex with a target protein, as identified through molecular docking. The simulation would reveal the flexibility of the ligand in the binding site and the stability of the key interactions observed in the docked pose. Analysis of the simulation trajectory can provide information on the conformational changes in both the ligand and the protein upon binding, the role of solvent molecules, and the calculation of binding free energies, which are more accurate than the scoring functions used in molecular docking.

In Silico ADMET Prediction for Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must exhibit favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction models use computational methods to estimate these properties early in the drug discovery process, helping to reduce the likelihood of late-stage failures.

For 6-Methyl-1H-indazol-3-amine, various ADMET parameters can be predicted using a range of computational tools. These predictions are based on the molecule's structural features and physicochemical properties. Key predicted properties often include aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions can also be made, assessing the likelihood of the compound being a carcinogen, mutagen, or teratogen. These in silico assessments provide a preliminary evaluation of the drug-likeness of 6-Methyl-1H-indazol-3-amine.

| ADMET Property | Description | Predicted Outcome for Drug-Likeness |

|---|---|---|

| Absorption | The process by which a drug enters the bloodstream. Key parameters include solubility and intestinal absorption. | Good aqueous solubility and high intestinal absorption are desirable for oral drugs. |

| Distribution | The dissemination of a drug throughout the body. Parameters include plasma protein binding and blood-brain barrier penetration. | Optimal plasma protein binding and appropriate distribution to the target tissue are important. |

| Metabolism | The chemical modification of a drug by the body, primarily by enzymes like cytochrome P450s. | Moderate metabolic stability is often preferred to ensure a suitable duration of action without causing toxicity. |

| Excretion | The removal of a drug and its metabolites from the body. | Efficient clearance is necessary to prevent accumulation and potential toxicity. |

| Toxicity | The potential of a drug to cause adverse effects. Predictions include mutagenicity, carcinogenicity, and cardiotoxicity. | Low or no predicted toxicity is a critical requirement for a safe drug candidate. |

Translational Applications and Future Directions in 6 Methyl 1h Indazol 3 Amine Research

Role as Pharmaceutical Intermediates and Advanced Chemical Building Blocks

6-Methyl-1H-indazol-3-amine is a valuable chemical building block, a foundational molecule used for the synthesis of more complex and often biologically active compounds. nih.gov Its utility stems from the indazole-3-amine core, which is a key structural motif in numerous therapeutic agents, particularly in the development of kinase inhibitors for cancer treatment. nih.govmyskinrecipes.com The 1H-indazole-3-amine structure has been identified as an effective "hinge-binding fragment," capable of interacting with the hinge region of protein kinases, a critical area for modulating their activity. nih.gov

The synthetic versatility of the indazole ring allows for modifications at various positions to fine-tune the pharmacological properties of the resulting molecules. The methyl group at the 6-position of 6-Methyl-1H-indazol-3-amine can influence factors such as metabolic stability, solubility, and target selectivity. nih.govresearchgate.net Research has shown that substitutions on the benzene (B151609) ring portion of the indazole scaffold play a crucial role in inhibitory activity. For example, a fluorine atom at the 6-position was found to improve the enzymatic and cellular potency of a fibroblast growth factor receptor (FGFR) inhibitor. nih.gov This highlights the importance of the 6-position in optimizing drug candidates.

Numerous FDA-approved drugs and clinical trial candidates incorporate the indazole scaffold, validating its importance as a core component in drug design. bohrium.combldpharm.com A close structural isomer, 3-methyl-1H-indazol-6-amine, is explicitly used as a key intermediate in the synthesis of small molecule drugs targeting inflammatory diseases and neurological disorders. myskinrecipes.com This underscores the role of methyl-substituted indazole amines as advanced building blocks in creating novel therapeutics.

| Compound Class/Drug Name | Therapeutic Target | Primary Indication | Significance of Indazole Core |

|---|---|---|---|

| Axitinib | VEGFR-1, -2, -3, PDGFR, c-KIT | Renal Cell Carcinoma | Core scaffold providing key binding interactions. nih.govbohrium.com |

| Pazopanib | VEGFR, PDGFR, FGFR, c-KIT | Renal Cell Carcinoma, Soft Tissue Sarcoma | Essential pharmacophore for kinase inhibition. nih.gov |

| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer | Structural foundation of the inhibitor. nih.gov |

| Linifanib | VEGFR, PDGFR | Various Cancers (Clinical Trials) | Contains the 1H-indazole-3-amine hinge-binding motif. nih.gov |

| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | The 1H-indazole-3-amide structure is critical for its antitumor activity. nih.gov |

| Granisetron | 5-HT3 Receptor Antagonist | Chemotherapy-induced nausea and vomiting | Demonstrates the scaffold's versatility beyond kinase inhibition. bohrium.com |

Exploration in Functional Materials Science and Advanced Technologies

While the primary application of indazole derivatives lies in pharmaceuticals, their inherent chemical and physical properties suggest potential in materials science. The indazole nucleus is an aromatic, heterocyclic system, a class of structures often explored for advanced technological applications. For instance, related heterocyclic compounds like pyrazoles have been investigated for their photo-physical properties in materials such as Organic Light-Emitting Diodes (OLEDs). researchgate.net

6-Methyl-1H-indazol-3-amine possesses features that make it a candidate for such exploration.

Polymer Synthesis: The amine group provides a reactive site for incorporation into polymer chains, such as polyamides or polyimides, potentially imparting thermal stability or specific electronic properties to the resulting material.

Dyes and Pigments: The aromatic indazole core can act as a chromophore (the part of a molecule responsible for its color). The amine and methyl groups can be chemically modified to tune the compound's color and other properties, making it a potential precursor for novel dyes or pigments.

Optical and Electrical Properties: Aromatic nitrogen-containing heterocycles can exhibit unique fluorescence and electronic conductivity properties. nih.gov The delocalized π-electron system of the indazole ring could be exploited in the design of materials for sensors, organic conductors, or other electronic devices.

Although specific research on 6-Methyl-1H-indazol-3-amine in these areas is not yet widespread, its structural characteristics, combined with the known applications of related heterocyclic compounds, present a promising avenue for future investigation in materials science.

Identification of Novel Biological Targets and Therapeutic Pathways

Derivatives of 6-Methyl-1H-indazol-3-amine serve as powerful chemical probes to identify and validate new biological targets for therapeutic intervention. The synthetic tractability of the indazole scaffold allows chemists to create large libraries of related compounds, which can then be screened for activity against various enzymes and receptors. nih.govnih.gov This approach has successfully identified inhibitors for a diverse range of targets far beyond the initial focus on cancer-related kinases.

The indazole framework has been instrumental in developing inhibitors for numerous biological targets, opening up new therapeutic possibilities. bohrium.comnih.gov

| Target Class | Specific Target Examples | Associated Therapeutic Area |

|---|---|---|

| Protein Kinases | VEGFR, FGFR, EGFR, PDGFR, Aurora Kinase, CDK, ITK, GSK-3, Pim, JAK, JNK3, RIP2 | Oncology, Inflammatory Diseases, Neurodegenerative Diseases. nih.govnih.govnih.gov |

| Non-Kinase Enzymes | IDO1, BACE1, PARP, Cholinesterases (AChE/BuChE) | Oncology, Neurodegenerative Diseases (Alzheimer's). nih.govnih.gov |

| Receptors | Glucagon Receptor (GCGR), 5-HT3 Receptor | Diabetes, Chemotherapy side-effects. bohrium.comnih.gov |

| Other Proteins | Estrogen Receptor (ER-α) | Oncology (Breast Cancer). nih.gov |

The discovery of selective inhibitors for targets like JNK3 for Parkinson's disease and BACE1 for Alzheimer's disease demonstrates the scaffold's potential in addressing complex neurological disorders. nih.govnih.gov Structure-activity relationship (SAR) studies consistently show that the nature and position of substituents on the indazole ring are critical for achieving high potency and selectivity, reinforcing the value of building blocks like 6-Methyl-1H-indazol-3-amine in this discovery process. nih.govacs.org

Development of Multitarget-Directed Ligands

Many complex conditions, such as cancer and neurodegenerative diseases, involve multiple pathological pathways. The traditional "one-target, one-molecule" approach may be insufficient for these diseases. nih.gov This has led to the rise of Multitarget-Directed Ligands (MTDLs)—single compounds designed to interact with several biological targets simultaneously. The indazole scaffold is exceptionally well-suited for the development of MTDLs. tandfonline.com

Researchers have successfully designed indazole derivatives that exhibit precisely this kind of polypharmacology.

Alzheimer's Disease: A series of 5-substituted indazole derivatives were developed to simultaneously inhibit both cholinesterase enzymes (AChE/BuChE) and the β-secretase enzyme (BACE1), two key targets in Alzheimer's pathology. nih.govtandfonline.com Some of these compounds also showed antioxidant and anti-inflammatory effects. tandfonline.com

Lung Cancer: Based on the genetic mutations found in lung squamous cell carcinoma, researchers developed 3-substituted indazole derivatives as multi-target kinase inhibitors, focusing on dual inhibition of FGFR1 and Discoidin Domain Receptor 2 (DDR2). nih.gov

Broad Kinase Inhibition: Diarylurea compounds containing an indazole core have been shown to bind to a wide array of kinases, including FLT3, CDK11, and KIT, suggesting their potential as broad-spectrum anticancer agents. nih.gov

The ability to build upon the indazole core to create molecules with tailored, multi-target profiles is a significant future direction, offering a more holistic therapeutic strategy for complex diseases.

Challenges and Opportunities in the Clinical Translation of Indazole-Based Therapeutics

Despite the tremendous potential of the indazole scaffold, the path from a promising laboratory compound to a clinically approved therapeutic is fraught with challenges. However, these challenges are matched by significant opportunities for innovation.

Challenges:

Toxicity and Side Effects: Many indazole derivatives target protein kinases, which are essential for the function of healthy cells. A lack of selectivity can lead to significant adverse side effects. nih.gov Furthermore, some highly potent indazole derivatives have demonstrated considerable acute toxicity in preclinical studies. eurekaselect.com

Drug Resistance: As with many targeted therapies, particularly in oncology, cancer cells can develop mutations that lead to resistance to indazole-based inhibitors. eurekaselect.com

Clinical Trial Complexity: The development of targeted therapies often focuses on specific patient populations, which can be small and heterogeneous. This creates challenges in designing clinical trials, including patient recruitment, selection of appropriate endpoints, and determining study duration. frontiersin.org

High Failure Rate: Many promising drug candidates fail during clinical trials, sometimes due to unforeseen interference with multiple biological pathways, leading to an unfavorable risk-benefit profile. nih.gov

Opportunities:

Validated Scaffold: With several FDA-approved drugs on the market, the indazole core is a clinically and commercially validated pharmacophore. researchgate.netbohrium.com This reduces some of the risks associated with developing entirely new chemical scaffolds.

Synthetic Accessibility: The relative ease of synthesizing and modifying the indazole ring allows for extensive optimization of drug properties. nih.gov This facilitates the improvement of potency, selectivity, and pharmacokinetic profiles to overcome challenges like toxicity and resistance.

New Therapeutic Strategies: The development of MTDLs provides a rational approach to treating complex, multifactorial diseases. nih.gov Additionally, designing highly selective inhibitors for specific enzyme isoforms (e.g., JNK3 over JNK1/2) can help minimize off-target effects and improve safety. nih.gov

Future Research Directions: There is a clear path forward that involves integrating more diverse bioactive chemical groups with the indazole scaffold to create next-generation therapeutics with novel mechanisms of action. researchgate.net

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 6-Methyl-1H-indazol-3-amine, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves cyclization of substituted hydrazine derivatives with appropriately substituted benzene precursors. For example, nitro reduction and subsequent cyclization under acidic conditions are common . To optimize purity, use column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm homogeneity via HPLC with UV detection (λ = 254 nm) . Ensure reaction intermediates are characterized by -NMR and LC-MS to minimize byproducts.

Q. How can the structural identity of 6-Methyl-1H-indazol-3-amine be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- X-ray crystallography : Resolve the crystal structure to confirm the planar indazole core and methyl/amine substituent positions (e.g., C–C bond lengths ≈ 1.38–1.42 Å, N–H⋯N hydrogen bonding) .

- Mass spectrometry : Confirm molecular weight (m/z = 147.18 for ) via ESI-MS in positive ion mode .

- Vibrational spectroscopy : Compare experimental IR peaks (e.g., N–H stretching at ~3400 cm) with DFT-calculated spectra .

Q. What analytical techniques are critical for assessing stability under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies using:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- HPLC-UV/PDA : Monitor degradation products under heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) .

- Solid-state NMR : Detect polymorphic transitions or hygroscopicity .

Advanced Research Questions

Q. How do structural modifications at the 1H-indazol-3-amine scaffold influence bioactivity in kinase inhibition assays?

- Methodological Answer : Use structure-activity relationship (SAR) studies:

- Introduce substituents (e.g., halogens, alkyl groups) at positions 4, 5, or 6 via Pd-catalyzed cross-coupling .

- Screen against kinase panels (e.g., PKA, CDK) using fluorescence polarization assays. For example, methyl groups at position 6 (as in 6-Methyl-1H-indazol-3-amine) may enhance hydrophobic binding in ATP pockets .

- Validate selectivity via crystallographic docking (e.g., SHELX-refined PDB models) .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC values)?

- Methodological Answer :

- Reproducibility checks : Replicate assays under standardized conditions (pH, temperature, cell lines).

- Data triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Meta-analysis : Adjust for batch variability in compound purity (e.g., via QC reports in ).

Q. How can computational methods guide the design of 6-Methyl-1H-indazol-3-amine derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME to optimize logP (target 1–3), solubility (≥50 µM), and CYP450 inhibition profiles .

- Molecular dynamics simulations : Model interactions with serum proteins (e.g., albumin) to predict half-life .

- Caco-2 permeability assays : Validate intestinal absorption in vitro .

Q. What challenges arise in crystallizing 6-Methyl-1H-indazol-3-amine, and how are they addressed?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (DMSO, DMF) for crystal growth .

- Hydrogen-bond engineering : Co-crystallize with carboxylic acids to stabilize N–H⋯O interactions .

- Cryoprotection : Use glycerol or PEG 400 to prevent ice formation during X-ray data collection .

Methodological Notes

- Data Integrity : Ensure reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data .

- Contradiction Management : Document assay conditions (e.g., buffer composition in kinase assays) to identify variability sources .

- Ethical Compliance : Use open-source tools (e.g., SHELX ) for structure refinement to align with transparency standards in crystallography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.